
Spectroscopic Profile of 2-Fluoro-6-
hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzoic acid

Cat. No.: B1296982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid), a valuable intermediate

in pharmaceutical and agrochemical synthesis. This document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

methodologies used for their acquisition, to support researchers in compound characterization

and quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Fluoro-6-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-6-hydroxybenzoic acid (DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.45 t ~8.5 H-4

~6.90 d ~8.5 H-5

~6.80 d ~8.0 H-3

~13.5 (broad) s - -COOH

~10.5 (broad) s - -OH

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-6-hydroxybenzoic acid

Chemical Shift (δ) ppm Assignment

~169.0 C=O (Carboxylic acid)

~160.0 (d, ¹JCF ≈ 240 Hz) C-2

~158.0 C-6

~133.0 C-4

~115.0 C-5

~112.0 (d, ²JCF ≈ 20 Hz) C-1

~110.0 C-3

Note: The exact chemical shifts for ¹³C NMR are predicted based on established substituent

effects and data from similar compounds, as a publicly available, fully assigned spectrum was

not found in the literature search. The coupling constant for C-2 is an expected value for a

direct C-F bond, and the coupling for C-1 is an expected two-bond coupling.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Fluoro-6-hydroxybenzoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad
O-H stretch (Carboxylic acid

and Phenol)

~1650 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong
C-O stretch (Carboxylic

acid/Phenol)

~1100 Medium C-F stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Fluoro-6-hydroxybenzoic acid

m/z Relative Intensity (%) Assignment

156 ~100 [M]⁺ (Molecular Ion)

139 Moderate [M-OH]⁺

111 Moderate [M-COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Fluoro-6-hydroxybenzoic acid (approximately 10-20 mg) is prepared in a

deuterated solvent, typically DMSO-d₆ (0.5-0.7 mL), and transferred to a 5 mm NMR tube. The

use of DMSO-d₆ allows for the observation of the exchangeable protons of the carboxylic acid

and hydroxyl groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. The spectral width is set to appropriately cover the aromatic and acidic proton

regions. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
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Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard (δ 0.00).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer,

typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify

the spectrum to single lines for each unique carbon atom. The spectral width is set to

encompass the carbonyl and aromatic carbon regions.

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum of solid 2-Fluoro-6-hydroxybenzoic acid is typically recorded using a

Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory.

A background spectrum of the clean ATR crystal (e.g., diamond) is collected.

A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is

ensured.

The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

A small amount of the sample is introduced into the ion source, either via a direct insertion

probe or after separation by gas chromatography (GC-MS).

The sample is ionized using a standard electron energy of 70 eV.

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The

mass-to-charge ratio (m/z) and relative abundance of each ion are recorded to generate the

mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-Fluoro-6-hydroxybenzoic acid.
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Caption: Workflow for the spectroscopic characterization of 2-Fluoro-6-hydroxybenzoic acid.
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[https://www.benchchem.com/product/b1296982#spectroscopic-data-of-2-fluoro-6-
hydroxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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